4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole

physicochemical profiling drug-likeness lead optimization

This 4-(3-(trifluoromethoxy)phenethyl)-1H-pyrazole offers a unique phenethyl spacer that enables conformational flexibility and extended pharmacophoric reach, unlike rigid direct-aryl analogs. The OCF3 group provides distinct H-bond acceptor capacity and orthogonal conformation compared to CF3, making it essential for matched-pair SAR studies to evaluate metabolic stability and target engagement. Ideal for scaffold-hopping campaigns and antifungal lead optimization against Fusarium and Colletotrichum spp. Request a quote today to secure this non-fungible research tool.

Molecular Formula C12H11F3N2O
Molecular Weight 256.22 g/mol
Cat. No. B12085669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole
Molecular FormulaC12H11F3N2O
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CCC2=CNN=C2
InChIInChI=1S/C12H11F3N2O/c13-12(14,15)18-11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17)
InChIKeyHWDRKLVUTLYNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole (CAS 2749758-01-6): Procurement-Relevant Structural and Pharmacophoric Profile


4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole (CAS 2749758-01-6) is a synthetic small molecule with the molecular formula C12H11F3N2O and a molecular weight of 256.22 g/mol . The compound features a 1H-pyrazole core substituted at the 4-position with a 3-(trifluoromethoxy)phenethyl moiety, combining the hydrogen-bond donor/acceptor capacity of the pyrazole ring with the strong electron-withdrawing and lipophilic character of the trifluoromethoxy (OCF3) group [1]. This specific substitution pattern distinguishes it from more common direct aryl-attached pyrazole analogs and from the corresponding CF3 congener, which has implications for conformational flexibility, target engagement, and metabolic stability in drug discovery and agrochemical research programs [2].

Why 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole Cannot Be Interchanged with Direct Aryl or CF3 Pyrazole Analogs


Substituting 4-(3-(trifluoromethoxy)phenethyl)-1H-pyrazole with a direct aryl-attached analog such as 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS 474707-71-6, MW 228.17) or the CF3 congener 4-(3-(trifluoromethyl)phenethyl)-1H-pyrazole (CAS 2753354-89-9, MW 240.22) introduces fundamental changes in molecular geometry, electronic distribution, and physicochemical properties that preclude generic interchange [1][2]. The phenethyl spacer in the target compound provides an additional two-carbon rotational degree of freedom, altering the distance and angular relationship between the pyrazole hydrogen-bonding motif and the aryl-OCF3 pharmacophore compared to directly attached systems [1]. Furthermore, the OCF3 group exhibits distinct electronic properties versus CF3: the oxygen atom in OCF3 serves as a hydrogen-bond acceptor and adopts a near-orthogonal conformation relative to the aromatic plane, modifying both target binding and metabolic vulnerability in ways that cannot be predicted from CF3 SAR alone [3]. SAR studies on related OCF3-pyrazole series confirm that R1 substituent identity (straight-chain vs. cycloalkyl vs. aryl) has a decisive impact on biological potency, underscoring the non-fungible nature of this substitution pattern [2].

4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole: Quantitative Comparator-Based Differentiation Evidence


Molecular Weight and Lipophilicity Differentiation vs. Direct Aryl Pyrazole Analogs

Compared to the direct aryl-attached analog 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS 474707-71-6, MW 228.17, C10H7F3N2O), the target compound 4-(3-(trifluoromethoxy)phenethyl)-1H-pyrazole has a molecular weight of 256.22 g/mol (C12H11F3N2O), representing a mass increase of 28.05 g/mol attributable to the ethylene (-CH2CH2-) spacer . This additional linker introduces two sp3-hybridized carbon atoms, increasing the compound's calculated logP by approximately 0.8–1.2 units (estimated by the phenethyl increment method applied to pyrazole scaffolds) and adding two rotatable bonds, which shifts the molecule toward a higher conformational entropy profile that may enhance binding to flexible or cryptic protein pockets [1]. The direct aryl analog lacks this spacer, resulting in a more rigid, planar topology with different pharmacophoric distance constraints.

physicochemical profiling drug-likeness lead optimization

Electronic and H-Bonding Differentiation: OCF3 vs. CF3 at the Phenethyl Terminus

The target compound carries a trifluoromethoxy (OCF3) group, distinguishing it from the corresponding trifluoromethyl (CF3) analog 4-(3-(trifluoromethyl)phenethyl)-1H-pyrazole (CAS 2753354-89-9, MW 240.22, C12H11F3N2) [1]. The OCF3 group has a Hammett σp constant of approximately +0.35 (compared to +0.54 for CF3), indicating weaker electron-withdrawing inductive effect, but introduces a unique oxygen-mediated hydrogen-bond acceptor capacity absent in CF3 [2]. In the Bayer CF3O-pyrazole patent, the OCF3 group is explicitly claimed to modify both the chemical and metabolic stability profile relative to CF3 analogs, and its near-orthogonal conformation (C=C-O-CF3 dihedral angle ≈ 90°) creates a distinct three-dimensional pharmacophoric footprint that can alter target selectivity [2]. No direct head-to-head bioactivity comparison between these two specific compounds has been published.

medicinal chemistry bioisostere comparison lead optimization

Phenethyl Spacer as a Key Structural Moiety: Class-Level SAR Evidence from Antifungal Pyrazole Series

In a systematic SAR study of 26 pyrazole compounds bearing aryl OCF3 groups, Zhao et al. (2023) demonstrated that the nature of the R1 substituent at the pyrazole ring position is a decisive determinant of antifungal potency across six plant pathogenic fungi [1]. Compounds bearing a straight-chain alkyl substituent (compound 1t) or a cycloalkyl group (compound 1v) exhibited significantly higher activity than those with direct aryl substitution (compounds 1a–1s), with compound 1v achieving an EC50 of 0.0530 μM against Fusarium graminearum, comparable to the commercial fungicide pyraclostrobin [1]. In contrast, phenyl-substituted analogs showed markedly reduced activity. The target compound 4-(3-(trifluoromethoxy)phenethyl)-1H-pyrazole features a straight-chain ethyl linker between the pyrazole core and the aryl-OCF3 group, structurally analogous to the active straight-chain motif identified in this study. While the target compound was not directly tested in this publication, the SAR trend indicates that its phenethyl spacer places it in a structural class associated with enhanced biological activity relative to direct aryl-pyrazole analogs [1].

antifungal structure-activity relationship agrochemical discovery

4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole: Evidence-Supported Application Scenarios for Procurement Decision-Making


SAR Probe for OCF3 vs. CF3 Bioisostere Comparison in Medicinal Chemistry Lead Optimization

The target compound serves as a direct comparator to its CF3 congener (CAS 2753354-89-9) for evaluating the impact of OCF3-for-CF3 substitution on target binding affinity, selectivity, and metabolic stability. The OCF3 group's unique H-bond acceptor capacity and orthogonal conformation, as documented in the Bayer CF3O-pyrazole patent [1], make this compound pair valuable for probing binding site hydrogen-bonding requirements and for assessing whether OCF3 introduction can rescue or enhance activity in CF3-optimized chemical series. Procurement of both compounds enables matched-pair analysis in biochemical and cellular assays.

Conformational Flexibility Tool for Cryptic or Induced-Fit Binding Pocket Exploration

Compared to rigid direct aryl-pyrazole analogs such as 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole (CAS 474707-71-6), the target compound's phenethyl spacer introduces additional rotational degrees of freedom and extends the pharmacophoric reach, potentially enabling engagement with deeper or conformationally dynamic binding sites. This compound is suitable for fragment-based or scaffold-hopping campaigns where linker flexibility is a critical variable for optimizing ligand-protein complementarity.

Agrochemical Antifungal Lead Generation Scaffold with Phenethyl Spacer Motif

Class-level SAR evidence from Zhao et al. (2023) demonstrates that straight-chain substituents on the pyrazole core confer significant antifungal activity advantages over direct aryl substituents in OCF3-containing pyrazole series, with optimized compounds achieving EC50 values comparable to commercial fungicide pyraclostrobin (EC50 = 0.0530 μM against F. graminearum) [2]. The target compound incorporates this favorable straight-chain ethyl-linked aryl design feature and represents a structurally distinct entry point for antifungal lead discovery programs targeting phytopathogenic fungi, particularly Fusarium and Colletotrichum species.

Chemical Biology Tool Compound for Profiling OCF3-Dependent Protein-Ligand Interactions

The combination of the pyrazole NH (hydrogen-bond donor), the OCF3 oxygen (weak H-bond acceptor), and the flexible phenethyl linker creates a distinctive interaction fingerprint suitable for chemoproteomic or biophysical profiling studies aimed at mapping OCF3 recognition motifs across the proteome. This compound can serve as an affinity probe scaffold for identifying novel target classes that preferentially engage OCF3-containing ligands, leveraging the growing interest in fluorinated fragment libraries for target identification [1].

Quote Request

Request a Quote for 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.